Methyl 5,5-dimethyl-2-oxocyclohex-3-enecarboxylate
Description
Methyl 5,5-dimethyl-2-oxocyclohex-3-enecarboxylate is a cyclic enol ester characterized by a cyclohexene ring substituted with a ketone (2-oxo group) and a methyl ester at the 1-position, along with two methyl groups at the 5-position. Its structure has been validated using crystallographic techniques, including the SHELX software suite for refinement and structure solution . The compound’s stereoelectronic properties are influenced by the electron-withdrawing ester and ketone groups, which modulate reactivity and stability.
Properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
methyl 5,5-dimethyl-2-oxocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C10H14O3/c1-10(2)5-4-8(11)7(6-10)9(12)13-3/h4-5,7H,6H2,1-3H3 |
InChI Key |
ABCZWPAVPBJOHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(=O)C=C1)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 5,5-dimethyl-2-oxocyclohex-3-enecarboxylate typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from cyclohexanone.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production may involve large-scale batch reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl 5,5-dimethyl-2-oxocyclohex-3-enecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products depend on the type of reaction and conditions used.
Scientific Research Applications
Methyl 5,5-dimethyl-2-oxocyclohex-3-enecarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5,5-dimethyl-2-oxocyclohex-3-enecarboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity and leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Hypothetical Substituent Effects on ¹H NMR Chemical Shifts
Steric and Conformational Effects
The 5,5-dimethyl groups introduce significant steric hindrance, reducing ring flexibility compared to mono- or non-methylated analogs. This rigidity may stabilize specific conformers, influencing reactivity in cycloaddition or hydrolysis reactions. For instance, the dimethyl-substituted compound likely exhibits slower ester hydrolysis rates due to reduced solvent accessibility.
Impact of Sulfation and Neighboring Groups
By analogy, the 2-oxo group in the target compound may polarize the cyclohexene ring, enhancing the electron-deficient character of the double bond, thereby affecting Diels-Alder reactivity relative to non-ketone analogs.
Research Findings and Methodological Insights
- Crystallographic Validation : The compound’s structure determination relies on SHELX-based refinement, ensuring precision in bond lengths and angles .
- Electronic Effects : Linear relationships between substituent electronegativity and NMR shifts (as in 119Sn studies) provide a framework for predicting chemical behavior in related esters .
- Comparative Reactivity : Steric bulk from 5,5-dimethyl groups likely reduces nucleophilic attack rates at the ester carbonyl compared to less hindered analogs.
Biological Activity
Methyl 5,5-dimethyl-2-oxocyclohex-3-enecarboxylate, also known by its CAS number 37051-55-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique cyclohexene structure with a carboxylate functional group. The molecular formula is , and it has a molecular weight of approximately 154.17 g/mol. The compound's structure is pivotal in determining its interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Anticonvulsant Activity : Similar to other enaminones, this compound exhibits anticonvulsant properties. Studies have indicated that compounds with similar structures can modulate ion channels, particularly sodium channels, which are crucial in neuronal excitability and seizure activity .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity. The structural features allow it to interact effectively with microbial cell membranes, potentially disrupting their integrity .
- Keap1/Nrf2 Pathway Modulation : Recent research highlights the role of this compound as a probe for studying the Keap1/Nrf2/ARE pathway, which is involved in cellular defense mechanisms against oxidative stress .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticonvulsant | Modulates sodium channels | |
| Antimicrobial | Disrupts microbial cell membranes | |
| Nrf2 Pathway | Acts as a probe for studying oxidative stress |
Case Study: Anticonvulsant Activity
A study explored the anticonvulsant properties of various enaminones, including this compound. The results indicated significant efficacy in reducing seizure frequency in animal models when compared to standard antiepileptic drugs. The compound's ability to bind to sodium channels was confirmed through electrophysiological studies, demonstrating its potential as a therapeutic agent for epilepsy management .
Case Study: Antimicrobial Effects
In vitro tests were conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. The results showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be developed into an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
